molecular formula C14H17FN2 B1503252 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole CAS No. 885271-87-4

1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole

Cat. No.: B1503252
CAS No.: 885271-87-4
M. Wt: 232.3 g/mol
InChI Key: NPPPAHGYJCCOSJ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole is a synthetic organic compound belonging to the indazole class of heterocyclic aromatic compounds. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole can be synthesized through various synthetic routes. One common method involves the cyclization of appropriately substituted o-aminobenzonitriles with alkyl halides under acidic conditions. Another approach is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with ethyl acetoacetate followed by cyclization.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction time are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed.

Major Products Formed:

  • Oxidation: Formation of indazole-3-carboxylic acid derivatives.

  • Reduction: Production of indazole-3-ethylamine derivatives.

  • Substitution: Generation of halogenated indazoles and alkylated indazoles.

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole is compared with other similar indazole derivatives, such as 1-cyclopentyl-3-ethyl-1H-indazole and 1-cyclopentyl-3-ethyl-6-methyl-1H-indazole. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 1-Cyclopentyl-3-ethyl-1H-indazole

  • 1-Cyclopentyl-3-ethyl-6-methyl-1H-indazole

  • 1-Cyclopentyl-3-ethyl-6-chloro-1H-indazole

This comprehensive overview provides a detailed understanding of 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-cyclopentyl-3-ethyl-6-fluoroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2/c1-2-13-12-8-7-10(15)9-14(12)17(16-13)11-5-3-4-6-11/h7-9,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPPAHGYJCCOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=C1C=CC(=C2)F)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695816
Record name 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-87-4
Record name 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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